S1PR1 modulator 1

Übersicht

Beschreibung

S1PR1 modulator 1 is a selective inhibitor of S1PR1 . S1PR1, or Sphingosine-1-phosphate receptor 1, is a master regulator of lymphocyte egress from the lymph node and an established drug target for multiple sclerosis (MS) . Therapeutic S1PR1 modulators activate the receptor yet induce sustained internalization through a potent association with β-arrestin .

Wissenschaftliche Forschungsanwendungen

Multiple Sclerosis Treatment Sphingosine 1-phosphate receptor (S1PR) modulators have been identified as potent therapeutic agents for multiple sclerosis (MS) due to their unique mechanism of action, which involves the regulation of lymphocyte egress from lymph nodes. Fingolimod, the first S1PR modulator to receive regulatory approval for relapsing-remitting MS, demonstrated significant efficacy, safety, and tolerability in phase III trials. The development of agents that selectively target the S1PR1 subtype, such as ponesimod, siponimod, ozanimod, ceralifimod, GSK2018682, and MT-1303, is of particular interest due to the potential for reduced side effects associated with non-selective modulation of S1PR subtypes. Early results from phase III studies, especially the EXPAND study of siponimod, have shown promising outcomes, suggesting a potential role for S1PR modulators in secondary progressive MS (Chaudhry, Cohen, & Conway, 2017).

Cardiovascular Effects in Multiple Sclerosis The cardiovascular effects of S1P receptor modulators in multiple sclerosis (MS) treatment have been extensively studied, revealing both short-term and long-term impacts on the cardiovascular system. Immediate effects detected after treatment initiation are attributed to parasympathetic overactivation, whereas long-term effects may result from a shift towards sympathetic predominance and S1PR1 downregulation. This shift can lead to a mild increase in blood pressure and decreased baroreflex sensitivity. The safety profile of second-generation S1PR modulators, which may have fewer cardiovascular adverse effects, is still under investigation. Periodic surveillance of cardiovascular function is recommended to predict and prevent cardiac outcomes during treatment with S1PR modulators (Constantinescu, Haase, Akgün, & Ziemssen, 2022).

Inflammatory Bone Loss Diseases S1PR modulators have also shown promise in modulating inflammatory bone loss diseases. In murine studies, the inhibition of S1PR2 and the modulation of S1PRs by treatment with FTY720 have alleviated conditions such as osteoporosis induced by RANKL and periodontal alveolar bone loss induced by oral bacterial inflammation. These findings highlight the role of S1PRs in controlling signaling pathways beyond S1P signaling, influencing inflammatory cytokine release, cell chemotaxis, and osteoclastogenesis, which are critical in inflammatory bone loss diseases (Yu, 2021).

Ulcerative Colitis S1P receptor agonism represents a novel strategy for treating ulcerative colitis (UC) by targeting lymphocyte recirculation through the blockade of lymphocyte egress from lymph nodes. Selective S1P modulators, such as fingolimod, ozanimod, etrasimod, and KRP-203, have emerged as potential agents to enhance the efficacy and safety profile of treatments for UC. Ongoing phase 3 programs are expected to provide further evidence of their benefits for managing UC patients (Argollo, Furfaro, Gilardi, Roda, Allocca, Peyrin-Biroulet, & Danese, 2020).

Wirkmechanismus

Target of Action

The primary target of S1PR1 modulator 1 is the sphingosine-1-phosphate receptor 1 (S1PR1) . S1PR1 is a G-protein-coupled receptor that plays a crucial role in the immune system and vascular biology . It is expressed throughout the body and mediates a broad range of biological functions . S1PR1 plays a key role in angiogenesis, neurogenesis, immune cell trafficking, endothelial barrier function, and vascular tone .

Mode of Action

The S1PR1 modulator 1 interacts with its target by binding to S1PR1 . This binding results in the internalization of the receptor-modulator complex into the lymphocyte, effectively antagonizing the receptor . This process limits lymphocyte egress from lymph nodes, reducing the number of circulating lymphocytes in the peripheral blood, and thereby reducing their migration into the central nervous system (CNS) .

Biochemical Pathways

The S1PR1 modulator 1 affects the sphingosine-1-phosphate (S1P) signaling pathways . S1P signaling pathways regulate lymphocyte trafficking, brain and cardiac development, vascular permeability, and vascular and bronchial tone . The modulation of S1PR1 markedly inhibits pro-angiogenic functions in the presence of high concentrations of S1P, but enhances angiogenesis when low S1P concentrations are present .

Pharmacokinetics

They exhibit high oral bioavailability, with a time to maximum plasma concentration (Tmax) of 12 to 16 hours, and reach steady state after 1 to 2 months of regular dosing . Active s1pr modulators are found at relatively low concentrations .

Result of Action

The action of S1PR1 modulator 1 results in a reduction in the number of circulating lymphocytes in the peripheral blood, thereby reducing their migration into the CNS . This limits lymphocyte effects in tissues . The modulation of S1PR1 also affects angiogenesis, neurogenesis, immune cell trafficking, endothelial barrier function, and vascular tone .

Action Environment

Environmental factors can influence the action, efficacy, and stability of S1PR1 modulator 1. Furthermore, S1PR1 gene and protein expression was increased in UC and Crohn’s disease (CD) patients and predominantly expressed on HIMEC . These findings suggest that the disease environment can influence the action of S1PR1 modulators.

Zukünftige Richtungen

S1PR1 modulators are of interest in the treatment of various autoimmune disorders, including MS . The development of more selective second-generation S1PR modulators has been facilitated by an improved understanding of the mechanism of action of these compounds . Ongoing trials are focused on new-generation S1PR1 modulators .

Eigenschaften

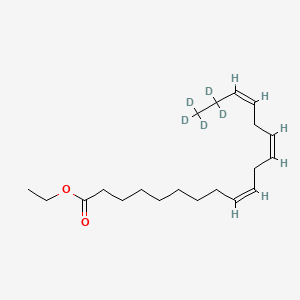

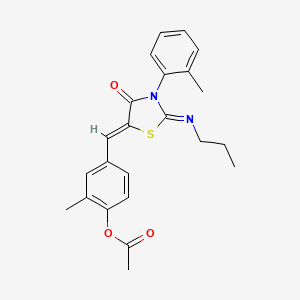

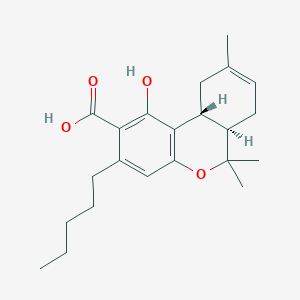

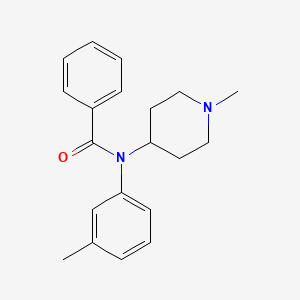

IUPAC Name |

[2-methyl-4-[(Z)-[3-(2-methylphenyl)-4-oxo-2-propylimino-1,3-thiazolidin-5-ylidene]methyl]phenyl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O3S/c1-5-12-24-23-25(19-9-7-6-8-15(19)2)22(27)21(29-23)14-18-10-11-20(16(3)13-18)28-17(4)26/h6-11,13-14H,5,12H2,1-4H3/b21-14-,24-23? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZNIDEPMBGHFQK-AWAAXKIWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN=C1N(C(=O)C(=CC2=CC(=C(C=C2)OC(=O)C)C)S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCN=C1N(C(=O)/C(=C/C2=CC(=C(C=C2)OC(=O)C)C)/S1)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

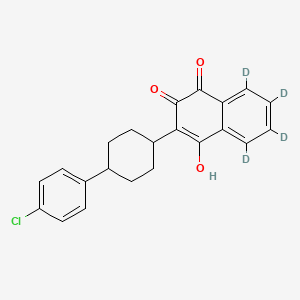

![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)

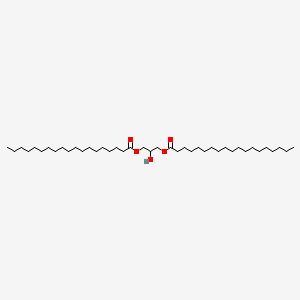

![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

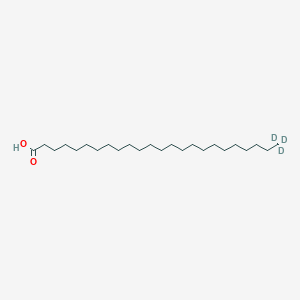

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)

![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

![(alphaR,betaS)-beta-[[[1,1-di(methyl-d3)ethoxy-2,2,2-d3]carbonyl]amino]-alpha-hydroxy-benzenepropanoic acid, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4,6-dimethoxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester](/img/structure/B3026114.png)

![(T-4)-[2-[(3,5-dimethyl-2H-pyrrol-2-ylidene-kappaN)methyl]-5-[(1E)-2-phenylethenyl]-1H-pyrrolato-kappaN]difluoro-boron](/img/structure/B3026116.png)